[(Z)-p-tolylmethyleneamino]thiourea
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
[(Z)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6- |
InChI Key |
IUQXMWKEVKAVQT-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isothiocyanate and Amine Reaction
A widely used and efficient approach involves the reaction of p-tolylmethyleneamino-containing amines with isothiocyanates. According to a recent study on thiourea derivatives synthesis published in MDPI (2024), thioureas are prepared by stirring the corresponding amine with an isothiocyanate in an organic solvent such as dichloromethane or tert-butanol at room temperature or under reflux depending on the amine’s reactivity. The reaction proceeds until the isothiocyanate is consumed, monitored by thin-layer chromatography (TLC). The crude product is then purified by washing with aqueous acid and drying, often requiring no further purification steps due to high yields and purity.
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or tert-butanol |
| Temperature | Room temperature or reflux |
| Reaction time | Until completion (monitored by TLC) |
| Work-up | Wash with 5% HCl, dry over Na2SO4, evaporate solvent |
| Purification | Usually none required |
This method is adaptable to aromatic amines such as p-tolylmethyleneamino derivatives, which may require reflux due to lower nucleophilicity. The formation of the thiourea moiety is confirmed by spectroscopic methods including $$^{13}C$$-NMR, where the thiocarbonyl carbon appears between 178-184 ppm.
Catalytic Nucleophilic Addition Using Acidic Zeolites
A Chinese patent CN106631948A describes a method for thiourea preparation involving nucleophilic addition catalyzed by acidic solid catalysts such as acidic zeolites. Although the patent focuses on thiourea itself rather than substituted derivatives, the methodology can be adapted for substituted thioureas like [(Z)-p-tolylmethyleneamino]thiourea.
Process summary:
| Step | Conditions |
|---|---|
| Reactor purging | Nitrogen for 5-10 minutes |
| Reactants | Urea and mercaptoethanol or dithioglycol |
| Catalyst | Acidic zeolite solid catalyst |
| Temperature | 45°C for reaction; 105-110°C for subsequent steps |
| Reaction time | 2-5 hours |
| pH adjustment | Sodium hydroxide to alkaline |
| Product isolation | Recrystallization |
| Yield and purity | Up to 92% yield, 99% purity |
The process involves dropwise addition of reactants under controlled flow rates, catalysis by acidic zeolite, and subsequent reactions under nitrogen atmosphere and controlled temperature. The final product is isolated by recrystallization, yielding high purity thioureas.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield & Purity |
|---|---|---|---|
| Isothiocyanate + Amine (MDPI 2024) | Simple, high yield, mild conditions, no complex purification | Aromatic amines may require reflux, longer reaction times | High (often >90%), purity >98% |
| Carbon Disulfide + Amine + Cyclization (US Patent) | Versatile, suitable for various amines, scalable | Multi-step, requires handling of toxic reagents (CS2) | Moderate to high, purity depends on recrystallization |
| Acidic Zeolite Catalyzed Nucleophilic Addition (CN Patent) | Catalyst reuse, high purity, controlled reaction | Requires specialized catalyst, high-pressure equipment | Up to 92% yield, purity ~99% |
Analytical Confirmation of [(Z)-p-tolylmethyleneamino]thiourea
The formation and purity of [(Z)-p-tolylmethyleneamino]thiourea are confirmed by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$-NMR spectra showing characteristic thiocarbonyl carbon signals (178-184 ppm).
- Fourier Transform Infrared Spectroscopy (FT-IR): Presence of thiocarbonyl (C=S) stretching vibrations.
- High-Resolution Mass Spectrometry (HR-MS): Molecular ion peak confirming molecular weight.
- Melting Point Determination: Consistent with literature values for the pure compound.
- Chromatographic Methods: Thin-layer chromatography (TLC) to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzylidenehydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
4-methylbenzylidenehydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.
Materials Science: This compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-methylbenzylidenehydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, it can interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between [(Z)-p-tolylmethyleneamino]thiourea and structurally related thioureas:
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Catalytic Efficiency* | Biological Activity (Antitumor IC₅₀) |
|---|---|---|---|---|
| [(Z)-p-Tolylmethyleneamino]thiourea | Not reported | p-Tolyl, thiourea, Z-imine | Not studied | Not reported |
| Sulfonaryl thiourea (Compound 10) | Not reported | Sulfonamide, thiourea | 28% conversion† | Not reported |
| Aryl diester thiourea (Compound 9) | Not reported | Diester, thiourea | 22% conversion† | Not reported |
| [(1-Phenylethylidene)amino]thiourea | 193.27 | Phenyl, thiourea, E/Z-imine | Not studied | Not reported |
| N-Substituted thiourea derivatives | Variable | Varied aryl/alkyl substituents | Not studied | IC₅₀: 5–50 μM‡ |
*Catalytic efficiency measured via substrate conversion in model reactions.
†Data from NMR-monitored catalytic experiments after 6 days .
‡Antitumor activity against human cancer cell lines .
Catalytic Performance
- Sulfonaryl thiourea (Compound 10): Exhibited 28% substrate conversion in catalytic assays, comparable to reference compound 11 (27%) . The sulfonamide group likely enhances hydrogen-bond donor capacity, improving catalytic activity.
- Aryl diester thiourea (Compound 9) : Showed lower activity (22% conversion), suggesting that bulky ester groups may hinder substrate binding .
Metal Complexation
- Thiourea derivatives generally form stable complexes with transition metals (e.g., Cu²⁺, Pt²⁺) via the thiocarbonyl sulfur and amino nitrogen . The p-tolyl group in [(Z)-p-tolylmethyleneamino]thiourea may enhance metal-binding selectivity or stability compared to simpler aryl thioureas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
